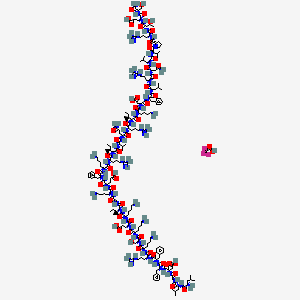

LL-37 (human) trifluoroacetate salt

Descripción

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C205H341N61O52.C2HF3O2/c1-20-114(16)162(262-180(298)128(66-40-46-86-211)236-177(295)135(74-78-155(274)275)244-171(289)125(63-37-43-83-208)242-193(311)149(107-268)259-175(293)126(64-38-44-84-209)235-172(290)129(67-47-87-226-201(216)217)241-186(304)142(98-119-55-29-24-30-56-119)253-188(306)144(100-121-59-33-26-34-60-121)254-190(308)146(102-158(280)281)234-154(273)104-231-168(286)138(94-109(6)7)249-167(285)122(212)93-108(4)5)195(313)232-105-153(272)233-123(61-35-41-81-206)169(287)243-136(75-79-156(276)277)178(296)252-141(97-118-53-27-23-28-54-118)185(303)239-124(62-36-42-82-207)170(288)237-131(69-49-89-228-203(220)221)182(300)264-164(116(18)22-3)198(316)260-160(112(12)13)196(314)247-134(73-77-151(213)270)176(294)238-132(70-50-90-229-204(222)223)181(299)263-163(115(17)21-2)197(315)246-127(65-39-45-85-210)173(291)257-147(103-159(282)283)191(309)255-143(99-120-57-31-25-32-58-120)187(305)250-139(95-110(8)9)184(302)240-130(68-48-88-227-202(218)219)174(292)256-145(101-152(214)271)189(307)251-140(96-111(10)11)192(310)261-161(113(14)15)200(318)266-92-52-72-150(266)194(312)245-133(71-51-91-230-205(224)225)183(301)265-165(117(19)269)199(317)248-137(76-80-157(278)279)179(297)258-148(106-267)166(215)284;3-2(4,5)1(6)7/h23-34,53-60,108-117,122-150,160-165,267-269H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,270)(H2,214,271)(H2,215,284)(H,231,286)(H,232,313)(H,233,272)(H,234,273)(H,235,290)(H,236,295)(H,237,288)(H,238,294)(H,239,303)(H,240,302)(H,241,304)(H,242,311)(H,243,287)(H,244,289)(H,245,312)(H,246,315)(H,247,314)(H,248,317)(H,249,285)(H,250,305)(H,251,307)(H,252,296)(H,253,306)(H,254,308)(H,255,309)(H,256,292)(H,257,291)(H,258,297)(H,259,293)(H,260,316)(H,261,310)(H,262,298)(H,263,299)(H,264,300)(H,265,301)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H4,216,217,226)(H4,218,219,227)(H4,220,221,228)(H4,222,223,229)(H4,224,225,230);(H,6,7)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAOMMPDUJYSPT-YLLLKHBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C207H342F3N61O54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4606 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pleiotropic Host Defense Peptide LL-37: Mechanisms, Methodologies, and Therapeutic Translation

Executive Summary

Human cathelicidin LL-37 is a critical effector molecule of the innate immune system. Generated through the extracellular proteolytic cleavage of the hCAP-18 precursor protein by proteinase 3, LL-37 is a 37-amino-acid, highly cationic (+6 net charge), amphipathic α-helical peptide[1]. While classically defined by its ability to directly disrupt negatively charged bacterial membranes, modern immunological research has redefined LL-37 as a pleiotropic immunomodulator. It orchestrates complex signaling networks governing chemotaxis, angiogenesis, wound healing, and the delicate balance between pro- and anti-inflammatory responses[2]. This whitepaper provides an in-depth technical analysis of LL-37’s signaling pathways, quantitative biological parameters, and the self-validating experimental protocols required to study its pharmacodynamics.

Molecular Mechanisms of Immunomodulation

The biological function of LL-37 extends far beyond simple pore formation in microbial lipid bilayers. As a Senior Application Scientist, it is crucial to understand that LL-37 acts as a master regulator of multiple surface and intracellular receptors, often exhibiting context-dependent duality:

-

Toll-Like Receptor 4 (TLR4) Suppression: In the presence of Gram-negative bacterial endotoxins, LL-37 acts as an anti-inflammatory agent. It directly binds to lipopolysaccharide (LPS), neutralizing the endotoxin and sterically hindering its interaction with the TLR4/MD-2 complex, thereby preventing hyper-inflammatory cascades such as those seen in sepsis[2].

-

Toll-Like Receptor 3 (TLR3) Enhancement: Conversely, LL-37 enhances antiviral innate immunity. It forms higher-order electrostatic complexes with double-stranded RNA (dsRNA) and facilitates its endocytosis via the3[3]. Once inside the endosome, the complex undergoes a pH-dependent dissociation, allowing dsRNA to bind TLR3 and trigger robust Type I Interferon production[3].

-

P2X7 Receptor Activation: LL-37 is a unique and robust agonist for the P2X7 purinergic receptor. This stimulation triggers potassium efflux and subsequent inflammasome activation in macrophages, leading to the proteolytic maturation and release of 2[2].

-

EGFR Transactivation: In epithelial and carcinoma cells, LL-37 drives proliferation and wound healing by inducing metalloproteinase (MMP)-mediated ectodomain shedding of pro-EGFR ligands. These cleaved ligands subsequently bind to and 4[4].

Fig 1: Pleiotropic signaling pathways modulated by the LL-37 peptide.

Quantitative Biological Parameters

To effectively design assays and therapeutic dosing regimens, researchers must account for LL-37's specific physicochemical properties and baseline efficacies.

| Parameter | Value / Characteristic | Biological Significance |

| Molecular Weight | ~4.5 kDa (37 amino acids) | Small enough for rapid diffusion in tissue microenvironments[1]. |

| Net Charge | +6 (Highly Cationic) | Drives electrostatic affinity to anionic bacterial membranes and nucleic acids[1]. |

| Secondary Structure | Amphipathic α-helix | Essential for lipid bilayer insertion and membrane disruption[1]. |

| Intracellular Half-Life | ~1 hour | Rapidly degraded by host cathepsins, necessitating controlled delivery systems[3]. |

| MIC (S. epidermidis) | 4.69 - 18.75 µg/mL | Baseline efficacy range for engineered truncated analogues (e.g., FK-16, GF-17)[5]. |

| MIC (S. aureus) | 2.34 - 18.75 µg/mL | Demonstrates potent activity against common orthopedic biofilm formers[5]. |

Experimental Methodologies: Self-Validating Protocols

Scientific integrity requires that experimental protocols actively control for the unique physicochemical artifacts introduced by AMPs. The following methodologies are engineered with built-in causality checks.

Protocol 1: Modified MIC Assay for Cationic Peptides

When evaluating highly cationic peptides like LL-37, standard CLSI broth microdilution protocols are fundamentally flawed. Cationic amphipathic peptides rapidly adsorb to the negatively charged surfaces of standard polystyrene microtiter plates, artificially inflating the apparent Minimum Inhibitory Concentration (MIC). To construct a self-validating assay, we utilize6[6].

-

Material Selection: Replace standard polystyrene 96-well plates with polypropylene plates. Causality: Polypropylene significantly reduces non-specific electrostatic binding of the +6 charged peptide to the well walls.

-

Media Preparation: Prepare Mueller-Hinton Broth (MHB) supplemented with 0.02% Bovine Serum Albumin (BSA) and 0.01% acetic acid. Causality: BSA acts as a carrier protein to prevent peptide aggregation and plastic adherence without inhibiting bacterial growth, ensuring the peptide remains bioavailable in solution.

-

Serial Dilution: Serially dilute LL-37 (or truncated analogues) in the modified MHB from 150 µg/mL down to 1.17 µg/mL.

-

Inoculation: Inoculate wells with

CFU/mL of the target bacterial strain (e.g., S. aureus ATCC reference strains). Incubate at 37°C for 18-24 hours. -

Validation & Readout: Read absorbance at 600 nm. The MIC is defined as the lowest concentration exhibiting zero visible bacterial growth.

Protocol 2: Endosomal Trafficking and pH-Dependent Dissociation Assay

To elucidate the intracellular pharmacodynamics of LL-37—specifically its role in delivering dsRNA to endosomal TLR3—a robust FRET and confocal microscopy workflow is required. The central hypothesis is that LL-37 acts as a carrier that must dissociate from dsRNA within the endosome to allow TLR3 binding. This dissociation is driven by 3[3].

-

Complex Formation: Incubate carboxyfluorescein-labeled LL-37 (fLL-37) with poly(I:C) (a synthetic dsRNA analog) at room temperature for 30 minutes to allow electrostatic complexation.

-

Cellular Uptake: Expose human macrophages or epithelial cells to the fLL-37·poly(I:C) complex.

-

Pharmacological Inhibition (The Self-Validating Control): Pre-treat a parallel control group of cells with Bafilomycin A1 (a specific V-ATPase inhibitor). Causality: Bafilomycin A1 prevents the physiological drop in endosomal pH. Because LL-37 requires an acidic environment to release dsRNA, this control proves that dissociation is strictly pH-dependent.

-

Imaging & Readout: Measure the co-localization of fLL-37 and fluorescently labeled poly(I:C). In untreated cells, the signals will separate post-endocytosis due to acidification. In Bafilomycin A1-treated cells, the complex remains structurally intact, and downstream TLR3 signaling is abrogated.

Fig 2: Experimental workflow for validating pH-dependent LL-37 endosomal trafficking.

Drug Development & Therapeutic Translation

Despite its immense therapeutic potential, the clinical translation of wild-type LL-37 faces significant pharmacokinetic hurdles. The peptide exhibits a short intracellular half-life (~1 hour) due to high susceptibility to host and bacterial proteases, and it can display cytotoxicity toward host eukaryotic cells at elevated concentrations[3]. Furthermore, systemic administration is complicated by peptide neutralization via serum proteins[7].

To overcome these barriers, drug development professionals are employing several advanced engineering strategies:

-

Truncation and Sequence Optimization: Developing shorter synthetic analogues (e.g., FK-16, GF-17) that isolate the core amphipathic α-helix. These truncated variants maintain potent antimicrobial and anti-biofilm activity while significantly reducing manufacturing costs and 5[5].

-

D-Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids creates retro-inverso analogues that are highly resistant to enzymatic degradation, prolonging the peptide's half-life in vivo[7].

-

Synergistic Adjuvants in Oncology: In tumor microenvironments, LL-37 is being investigated as an immunotherapeutic adjuvant. Co-administration of LL-37 with CpG oligodeoxynucleotides synergistically enhances the proliferation and4[4].

References

- LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regul

- Development of novel LL-37 derived antimicrobial peptides with LPS and LTA neutralizing and antimicrobial activities, Radboud University.

- Little peptide, big effects: the role of LL-37 in inflamm

- Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applic

- Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Tre

- Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modific

- Wound healing activity of the human antimicrobial peptide LL37, University of Minho.

Sources

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. mdpi.com [mdpi.com]

The Structural, Physicochemical, and Mechanistic Landscape of the Human Cathelicidin LL-37: A Comprehensive Guide for Peptide Engineering

Executive Summary LL-37 is the sole human member of the cathelicidin family of antimicrobial peptides (AMPs), generated via the proteolytic cleavage of the hCAP18 precursor protein by proteinase 3[1]. Far exceeding the traditional definition of an endogenous antibiotic, LL-37 is a highly pleiotropic molecule. As a Senior Application Scientist, I approach the study and engineering of LL-37 not merely as a sequence of amino acids, but as a dynamic thermodynamic system. This whitepaper provides an in-depth technical analysis of LL-37’s structural plasticity, receptor-mediated signaling pathways, and the self-validating experimental methodologies required for its synthesis and purification.

Structural Plasticity and Physicochemical Profiling

LL-37 is a 37-amino-acid peptide characterized by its cationic nature and profound structural adaptability[1]. In aqueous environments, the high net positive charge (+6) induces intramolecular electrostatic repulsion, rendering the peptide structurally disordered[1]. However, this disorder is a kinetic advantage. Upon encountering the low-dielectric boundary of a lipid bilayer or polyanionic bacterial surfaces (such as lipopolysaccharides in Gram-negative bacteria), LL-37 undergoes a rapid thermodynamic transition into a 1[1].

This structural transition is driven by the segregation of hydrophobic and hydrophilic residues, minimizing the free energy of the system and allowing adaptive binding to diverse lipid curvatures.

Table 1: Physicochemical Properties of LL-37

| Property | Quantitative Value | Causality / Mechanistic Significance |

| Sequence | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | Contains an N-terminal di-leucine motif and a highly structured core (residues 11–32)[1][2]. |

| Molecular Weight | ~4493 Da | Critical parameter for mass spectrometry (ESI-MS/MALDI-TOF) validation during synthesis[3]. |

| Net Charge (pH 7.4) | +6 | Drives initial electrostatic attraction to anionic bacterial membranes and intracellular polyanions[1]. |

| Isoelectric Point (pI) | ~10.7 | Highly basic; ensures the peptide remains fully protonated and active at physiological pH[3]. |

| Hydrophobic Moment (‹μH›) | 0.78 – 0.81 | High amphipathicity dictates deep membrane insertion and carpet-like membrane dissolution[2]. |

| Oligomeric State | Monomer → Tetramer → Fibril | Concentration-dependent assembly into4 facilitates membrane perforation[4]. |

Mechanisms of Action: From Membrane Disruption to Signal Transduction

LL-37 operates through dual modalities: direct biophysical disruption of lipid bilayers and highly specific, receptor-mediated intracellular signaling.

Membrane Disruption Kinetics The peptide's contiguous α-helix allows it to adopt a surface-associated orientation parallel to the membrane plane[2]. Driven by its high hydrophobic moment, LL-37 utilizes a carpet-like mechanism. As local peptide concentration increases, monomers assemble into antiparallel dimers and tetramers, creating hydrophobic "nests" that sequester lipids and induce catastrophic membrane curvature and lysis[1][4].

Receptor-Mediated Signaling Pathways Beyond direct lysis, LL-37 is a potent immunomodulatory and angiogenic signaling molecule.

-

FPR2 (FPRL1): LL-37 binds to the G-protein-coupled formyl peptide receptor-like 1 (FPRL1/FPR2) on endothelial cells. This binding induces robust intracellular Ca2+ flux, directly 5 essential for tissue repair[5].

-

TLR3 Enhancement: LL-37 actively traffics viral double-stranded RNA (dsRNA) into endosomes. Upon endosomal acidification, the peptide undergoes a pH-dependent conformational shift,6 signaling[6].

-

EGFR Transactivation: LL-37 transactivates the Epidermal Growth Factor Receptor (EGFR), driving downstream MAPK/ERK cascades that promote 7[7].

Fig 1. Receptor-mediated signaling pathways of LL-37 driving pleiotropic outcomes.

Experimental Methodologies: Synthesis, Purification, and Validation

A robust peptide engineering program requires protocols that are self-validating systems. The following details the Fmoc Solid-Phase Peptide Synthesis (SPPS) of LL-37, integrating thermodynamic causality and rigorous quality control[8].

Step-by-Step Protocol: Fmoc-SPPS and RP-HPLC Purification

-

Resin Preparation & Swelling:

-

Action: Swell Rink amide resin in Dimethylformamide (DMF).

-

Causality: Cleavage from Rink amide resin yields a C-terminal amide. This neutralizes the terminal negative charge, enhancing the peptide's overall cationic nature and providing 8 in vivo[8].

-

Validation: A negative Kaiser test ensures complete swelling and availability of primary amines.

-

-

Fmoc Deprotection:

-

Action: Treat the resin with 20% piperidine in DMF.

-

Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via a β-elimination mechanism[8].

-

Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to precisely quantify deprotection efficiency.

-

-

Amino Acid Coupling:

-

Action: Couple incoming Fmoc-amino acids using HBTU, HOBt, and DIPEA.

-

Causality: HBTU activates the carboxyl group. HOBt forms an active ester intermediate that kinetically outcompetes the formation of oxazolone derivatives, thereby 8[8]. DIPEA provides the necessary basic environment.

-

Validation: A standard Kaiser test must yield a yellow color, confirming the absence of free unreacted amines.

-

-

Cleavage and Global Deprotection:

-

Action: React the peptidyl-resin with a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2.5 hours[9].

-

Causality: TFA cleaves the peptide from the solid support and removes acid-labile side-chain protecting groups. TIS and water act as nucleophilic scavengers to quench highly reactive tert-butyl carbocations, 9 of susceptible residues[9].

-

-

Precipitation and RP-HPLC Purification:

-

Action: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column[9]. The mobile phase consists of a water/acetonitrile gradient containing 0.1% TFA[8].

-

Causality: TFA acts as an ion-pairing agent, neutralizing the basic side chains of LL-37 (Arg, Lys) to increase hydrophobicity and dramatically 8[8].

-

Validation: Confirm the molecular weight (~4493 Da) via ESI-MS and verify >95% purity via analytical HPLC[10].

-

Fig 2. Self-validating Fmoc-SPPS and RP-HPLC workflow for LL-37 synthesis.

Therapeutic Engineering and Analog Design

While wild-type LL-37 is highly efficacious, its clinical translation is often hindered by proteolytic susceptibility and off-target cytotoxicity at high concentrations[1]. Rational peptide engineering has led to the development of truncated analogs. For instance,11 represents the minimal active core of LL-37; it retains a potent amphipathic α-helical structure and antimicrobial efficacy while significantly reducing toxicity to human cells[11]. Similarly, hybridizing LL-37 helical segments with other AMPs (e.g., BMAP-27) yields novel constructs with 10[10].

References

-

Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications. MDPI. 1

-

An angiogenic role for the human peptide antibiotic LL-37/hCAP-18. JCI. 5

-

LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH. NIH. 6

-

Antimicrobial peptide LL-37 disrupts plasma membrane and calcium homeostasis in Candida albicans via the Rim101 pathway. ASM Journals. 12

-

The Human Cathelicidin Antimicrobial Peptide LL-37 and Mimics are Potential Anticancer Drugs. Frontiers. 7

-

Structural and mechanistic divergence in LL-37, HNP-1, and Magainin-2: An integrated computational and biophysical analysis. NIH. 2

-

LL-37: Structures, Antimicrobial Activity, and Influence on Amyloid-Related Diseases. MDPI. 11

-

The Human Antimicrobial Peptides Dermcidin and LL-37 Show Novel Distinct Pathways in Membrane Interactions. Frontiers. 4

-

LL-37 | C205H340N60O53 | CID 16198951. PubChem - NIH.3

-

Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human cathelicidin LL-37. RSC Publishing. 8

-

Development of novel LL-37 derived antimicrobial peptides with LPS and LTA neutralizing and antimicrobial activities. RU.nl. 9

-

Design and characterization of a new hybrid peptide from LL-37 and BMAP-27. Dovepress. 10

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural and mechanistic divergence in LL-37, HNP-1, and Magainin-2: An integrated computational and biophysical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LL-37 | C205H340N60O53 | CID 16198951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | The Human Antimicrobial Peptides Dermcidin and LL-37 Show Novel Distinct Pathways in Membrane Interactions [frontiersin.org]

- 5. JCI - An angiogenic role for the human peptide antibiotic LL-37/hCAP-18 [jci.org]

- 6. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Human Cathelicidin Antimicrobial Peptide LL-37 and Mimics are Potential Anticancer Drugs [frontiersin.org]

- 8. Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human cathelicidin LL-37 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02473C [pubs.rsc.org]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

Unlocking the Therapeutic Potential of LL-37: A Comprehensive Guide to In Vitro and In Vivo Mechanisms

Executive Summary

The human cathelicidin antimicrobial peptide LL-37 is a 37-amino-acid, highly amphipathic α-helical peptide carrying a net positive charge of +6 1. Cleaved from its precursor protein hCAP18 by serine proteases, LL-37 has evolved far beyond a simple endogenous antibiotic. Today, it is recognized as a complex immunomodulatory molecule capable of driving angiogenesis, modulating tumor microenvironments, and orchestrating host defense mechanisms.

This whitepaper synthesizes the mechanistic biology of LL-37 with field-proven experimental protocols. By understanding the causality behind LL-37’s receptor-mediated signaling and the exact physicochemical constraints required to assay it in vitro, researchers can accelerate the clinical translation of LL-37 and its engineered derivatives.

In Vitro Mechanisms: Receptor-Mediated Signaling and Cellular Modulation

While the direct antimicrobial action of LL-37 relies on electrostatic interactions with negatively charged bacterial components (e.g., lipopolysaccharides [LPS] and lipoteichoic acids [LTA]) to form toroidal pores [[1]](), its profound effects on mammalian cells are strictly receptor-mediated.

Key Signaling Axes

-

FPR2 (Formyl Peptide Receptor 2): LL-37 binds directly to FPR2, a G-protein coupled receptor. In endothelial cells, this interaction activates the PI3K/Akt and MAPK/Erk pathways, driving cell proliferation and angiogenesis 2. In eosinophils, FPR2 activation triggers the release of inflammatory mediators like cysteinyl leukotrienes, implicating LL-37 in asthma pathogenesis 3.

-

P2X7 Receptor: LL-37 activates the purinergic receptor P2X7. This not only increases endothelial cell stiffness but also drives clathrin-mediated endocytosis of LL-37 into human macrophages, a critical step for clearing intracellular pathogens 4.

-

EGFR and Wnt/β-catenin: In the tumor microenvironment, LL-37 transactivates EGFR and ErbB2, promoting proliferation in breast and ovarian cancers 5. Additionally, myeloid-derived LL-37 has been shown to activate Wnt/β-catenin signaling via TLR-4, driving lung cancer progression 6.

Figure 1: LL-37 receptor-mediated signaling pathways driving cellular proliferation and immunity.

In Vivo Functions: Host Defense and Tissue Remodeling

Pathogen Clearance (Extra- and Intracellular)

LL-37 is highly effective in vivo against both Gram-positive and Gram-negative bacteria. Notably, LL-37 exhibits over 90% killing efficacy against Staphylococcus aureus at concentrations as low as 250 nM, and achieves 100% eradication at 3.0 µM 7. Because LL-37 is actively internalized by macrophages via P2X7, it uniquely targets intracellular reservoirs of S. aureus that conventional antibiotics (like cefazolin) fail to reach [[7]]().

Angiogenesis and Wound Healing

In vivo and ex vivo models (such as the aortic ring assay) demonstrate that LL-37 induces functionally important neovascularization. The peptide stimulates human umbilical vein endothelial cell (HUVEC) proliferation in a dose-dependent manner, with a minimal effective concentration of just 50 ng/ml 2.

The Cancer Dualism

LL-37 exhibits a paradoxical role in oncology. It promotes tumorigenesis in breast, ovarian, and lung cancers by acting as a mitogen and recruiting mesenchymal stem cells (MSCs) to promote metastasis 8. Conversely, in gastric cancer, LL-37 suppresses tumorigenesis by inhibiting proteasomal activity and inducing G1-phase cell cycle arrest 8.

Quantitative Data: Native LL-37 vs. Engineered Derivatives

A major hurdle in LL-37 drug development is its susceptibility to proteolytic degradation and off-target cytotoxicity at high concentrations (>100 µM) 1. To bypass this, researchers have engineered truncated analogs. For example, GF-17 (residues 17–32) shows superior potency against MRSA compared to intact LL-37 7, while P60.4-Ac maintains robust LPS neutralization with reduced host-cell chemotactic toxicity 9.

Table 1: Quantitative Comparison of LL-37 and Engineered Derivatives

| Peptide Variant | Length (AA) | Net Charge | Target Pathogen | MIC Range (µM) | LPS Neutralization (IC50, µM) |

| LL-37 | 37 | +6 | S. aureus | 0.25 - 3.0 | 0.29 ± 0.06 |

| GF-17 | 17 | +4 | MRSA | < 0.25 | N/A |

| P60.4-Ac | 24 | +5 | E. coli | 0.1 - 1.5 | 0.27 ± 0.05 |

| Lactoferricin B | 25 | +8 | S. aureus | > 10.0 | N/A |

Experimental Methodologies: Validating LL-37 Activity

To ensure robust, reproducible data, experimental protocols must account for LL-37's cationic nature. Below are self-validating systems designed to prevent artifactual data.

Protocol 1: Modified In Vitro Antimicrobial Susceptibility Testing (Hancock Method)

Causality & Rationale: Conventional Minimum Inhibitory Concentration (MIC) assays using standard Mueller-Hinton broth fail for cationic peptides. High concentrations of divalent cations (Mg²⁺, Ca²⁺) and polyanionic components in standard broths sequester the +6 charged LL-37, artificially inflating the MIC. We utilize a low-salt buffer to ensure the peptide remains bioavailable.

Step-by-Step Methodology:

-

Bacterial Preparation: Culture the target strain (e.g., S. aureus ATCC or clinical isolate) to mid-log phase in Trypticase Soy Broth (TSB) at 37°C.

-

Buffer Exchange: Dilute the culture with 10 mM sodium phosphate buffer (pH 7.4) to achieve an inoculum of approximately 5.0 × 10⁶ CFU/ml 9.

-

Peptide Dilution: Prepare serial dilutions of LL-37 in a specialized assay medium consisting of 1% TSB in 10 mM sodium phosphate buffer (pH 7.4).

-

Assay Assembly: In a 96-well polypropylene microtiter plate (avoid polystyrene to minimize peptide adsorption), add 100 µL of the peptide dilutions and 10 µL of the diluted bacterial suspension per well.

-

Incubation & Readout: Incubate at 37°C for 24 hours. Score for growth via visual inspection or optical density (OD₆₀₀) to determine the MIC.

Protocol 2: Macrophage Internalization Assay

Causality & Rationale: To prove that LL-37 uptake by human macrophages is an active, receptor-mediated process (clathrin-dependent endocytosis) rather than passive membrane diffusion, the assay must utilize specific receptor antagonists as a negative control.

Step-by-Step Methodology:

-

Cell Culture: Differentiate THP-1 monocytes into macrophages using PMA (Phorbol 12-myristate 13-acetate) in 6-well plates.

-

Receptor Blockade (The Validation Step): Pre-treat the experimental group with 1 µM of the P2X7 receptor antagonist KN-62 (or oxATP) for 30 minutes prior to peptide exposure 4.

-

Peptide Incubation: Add fluorescently labeled LL-37 (e.g., FITC-LL-37) at 5 µM to both the control and antagonist-treated wells. Incubate at 37°C for 1 hour.

-

Surface Quenching: Wash cells with PBS and apply Trypan Blue briefly to quench extracellular fluorescence, ensuring only internalized peptide is measured.

-

Quantification: Analyze the cells via Flow Cytometry or Confocal Microscopy. A significant reduction of intracellular fluorescence in the KN-62 treated group confirms P2X7-mediated internalization.

Figure 2: Experimental workflow for validating LL-37 antimicrobial and immunomodulatory activity.

Conclusion

LL-37 represents a paradigm shift in how we view antimicrobial peptides. It is not merely a membrane disruptor, but a potent signaling molecule that dictates host immune responses, vascular remodeling, and tumor progression. By leveraging rigorous, low-salt in vitro assays and receptor-knockdown in vivo models, drug developers can successfully harness LL-37 and its truncated analogs to combat the rising tide of multidrug-resistant pathogens and complex inflammatory diseases.

References

- The Human Cathelicidin Antimicrobial Peptide LL-37 and Mimics are Potential Anticancer Drugs - Frontiers.

- Bacterial lipopolysaccharide and antimicrobial LL-37 enhance ICAM-1 expression... - Spandidos Publications.

- Myeloid cell-derived LL-37 promotes lung cancer growth by activating Wnt/β-catenin signaling - Theranostics.

- The potentials of short fragments of human anti-microbial peptide LL-37... - IMR Press.

- Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer... - PMC.

- Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications - MDPI.

- Development of novel LL-37 derived antimicrobial peptides with LPS... - RU.nl.

- An angiogenic role for the human peptide antibiotic LL-37/hCAP-18 - JCI.

- Cationic Antimicrobial Peptide LL-37 Is Effective against both Extra- and Intracellular Staphylococcus aureus - ASM Journals.

- P2X7 Receptor Regulates Internalization of Antimicrobial Peptide LL-37 by Human Macrophages... - PMC.

- The antimicrobial peptide LL-37 induces synthesis and release of cysteinyl leukotrienes... - Ovid.

- The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC.

Sources

- 1. Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications [mdpi.com]

- 2. JCI - An angiogenic role for the human peptide antibiotic LL-37/hCAP-18 [jci.org]

- 3. ovid.com [ovid.com]

- 4. P2X7 Receptor Regulates Internalization of Antimicrobial Peptide LL-37 by Human Macrophages That Promotes Intracellular Pathogen Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Human Cathelicidin Antimicrobial Peptide LL-37 and Mimics are Potential Anticancer Drugs [frontiersin.org]

- 6. Myeloid cell-derived LL-37 promotes lung cancer growth by activating Wnt/β-catenin signaling [thno.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

The Immunomodulatory Nexus: LL-37 as the Bridge Between Innate and Adaptive Immunity

Executive Summary

Cathelicidins represent a highly conserved family of antimicrobial peptides (AMPs), with LL-37 functioning as the sole human member[1]. Cleaved from the 18-kDa precursor hCAP18, LL-37 is a 37-amino-acid amphipathic alpha-helical peptide[1]. While classically defined by its direct bactericidal capacity—disrupting microbial membranes via electrostatic interactions—recent paradigm shifts in immunology have repositioned LL-37 as a master regulator of host defense[2]. As a Senior Application Scientist, I approach LL-37 not merely as an antibiotic, but as an advanced immunomodulatory signaling molecule. This whitepaper dissects the dual nature of LL-37: orchestrating rapid innate inflammatory responses while simultaneously priming and skewing the adaptive immune system[2][3].

Innate Immunity: First-Line Defense and Inflammatory Rheostat

In the acute phase of infection or tissue injury, LL-37 is rapidly degranulated by neutrophils and secreted by resident epithelial cells[3]. Its primary innate function extends beyond microbial killing to potent leukocyte recruitment. By engaging the G-protein-coupled formyl peptide receptor 2 (FPR2), LL-37 establishes a chemotactic gradient that recruits neutrophils, monocytes, and mast cells to the inflammatory site[4][5].

Crucially, LL-37 acts as a rheostat for inflammation, capable of both suppressing and amplifying signals depending on the microenvironment:

-

Anti-Inflammatory (TLR4 Neutralization): LL-37 demonstrates potent anti-inflammatory properties by directly binding and neutralizing bacterial lipopolysaccharide (LPS). This physical sequestration interrupts Toll-like receptor 4 (TLR4) signaling in macrophages, preventing hyper-inflammatory cytokine storms and protecting against sepsis[4][6].

-

Pro-Inflammatory (P2X7 Activation): Conversely, in the presence of specific secondary danger signals, LL-37 activates the purinergic receptor P2X7. This triggers rapid intracellular potassium efflux, driving the assembly of the NLRP3 inflammasome and the subsequent release of mature IL-1β and IL-18[4][7].

Bridging the Gap: Dendritic Cells and Nucleic Acid Sensing

The transition from innate to adaptive immunity is heavily mediated by LL-37's interaction with dendritic cells (DCs) and its ability to break immunological tolerance[4][8]. Due to its highly cationic nature (net charge of +6), LL-37 forms highly stable, condensed complexes with extracellular self-DNA and self-RNA released from dying host cells[8][9].

These peptide-nucleic acid complexes protect the DNA/RNA from nuclease degradation and facilitate their rapid endocytosis into plasmacytoid DCs (pDCs)[8][9]. Once internalized, these complexes robustly activate endosomal TLR7 and TLR9, bypassing standard cellular safety mechanisms. This culminates in massive Type I Interferon (IFN-α) production—a hallmark signal that bridges innate sensing to adaptive lymphocyte activation, and a primary pathogenic mechanism in autoimmune diseases like psoriasis[4][8].

Adaptive Immunity: Shaping T and B Cell Responses

In the adaptive compartment, LL-37 directly influences the polarization of both T and B lymphocytes:

-

T-Cell Polarization: LL-37 drives the maturation of monocytes into immature DCs and subsequently enhances their antigen-presenting capabilities[3][9]. When these LL-37-matured DCs interact with naïve CD4+ T cells, they preferentially skew the adaptive response toward Th1 and Th17 phenotypes, which are critical for clearing intracellular pathogens and mediating mucosal immunity[3][9].

-

B-Cell Activation: LL-37 also impacts humoral immunity by stimulating follicular dendritic cells (fDCs) to secrete CXCL13 and B-cell activating factor (BAFF)[9]. This microenvironmental shift promotes B cell recruitment via CXCR5, enhances B cell proliferation, and increases immunoglobulin (particularly IgA) secretion, solidifying LL-37's role as a natural mucosal adjuvant[3][9].

LL-37 Signaling Pathways

LL-37 signaling pathways bridging innate and adaptive immune responses.

Quantitative Profiling of LL-37 Activity

The pleiotropic effects of LL-37 are highly concentration-dependent. Understanding these thresholds is critical for therapeutic development and assay design.

| Target Cell | Primary Receptor | Effective LL-37 Conc. | Immunity Phase | Mechanistic Outcome |

| Neutrophils | FPR2 | 1 - 5 µg/mL | Innate | Chemotaxis; suppression of spontaneous apoptosis[5][7]. |

| Macrophages | P2X7 | 10 - 20 µg/mL | Innate | K+ efflux; NLRP3 inflammasome activation; IL-1β release[4][7]. |

| pDCs | TLR7 / TLR9 | 10 - 50 µg/mL | Bridge | Endosomal uptake of self-nucleic acids; Type I IFN production[4][8]. |

| T-Cells | FPR2 / Unknown | 5 - 20 µg/mL | Adaptive | Th1/Th17 polarization; enhanced proliferation[3][9]. |

| B-Cells | CXCR5 (via fDCs) | 10 - 20 µg/mL | Adaptive | Increased BAFF production; enhanced IgA secretion[3][9]. |

Self-Validating Experimental Methodologies

Investigating LL-37 requires stringent experimental controls due to its amphipathic nature, propensity to bind to plastics/serum proteins, and dose-dependent cytotoxicity[10]. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Assessing LL-37-Induced Chemotaxis via Transwell Assay

This workflow isolates the direct chemotactic pull of LL-37 on innate immune cells (e.g., monocytes)[11].

-

Cell Preparation & Starvation: Wash primary human monocytes twice in PBS and resuspend in serum-free RPMI-1640 for 2 hours.

-

Causality: Serum contains carrier proteins (like albumin) that non-specifically bind the amphipathic alpha-helix of LL-37, neutralizing its gradient and receptor-binding capacity. Starvation ensures baseline receptor sensitization.

-

-

Gradient Establishment: Add LL-37 (optimized at 5 µg/mL) diluted in serum-free media to the lower chamber of a 24-well Transwell plate. Use CXCL12 as a positive control and media alone as a negative control[11].

-

Causality: Placing the peptide exclusively in the lower chamber establishes the strict concentration gradient necessary for directed FPR2-mediated actin polymerization, distinguishing true chemotaxis from random chemokinesis.

-

-

Migration Phase: Seed

starved cells into the upper chamber insert (5 µm pore size polycarbonate filter). Incubate at 37°C for 2-4 hours.-

Causality: The 5 µm pore size is specifically chosen to allow active transmigration of monocytes while preventing passive gravitational diffusion.

-

-

Flow Cytometric Quantification: Remove the insert. Add a known concentration of fluorescent counting beads to the lower chamber. Analyze the lower chamber suspension via flow cytometry.

-

Causality: Utilizing counting beads provides absolute cell counts of migrated cells, offering a self-validating, high-precision metric that eliminates the human error inherent in manual hemocytometer counting.

-

Protocol 2: Evaluating DC Maturation and T-Cell Polarization

This workflow measures LL-37's ability to bridge innate sensing to adaptive Th1/Th17 skewing[9][11].

-

DC Maturation: Differentiate human monocytes into immature DCs (iDCs) using GM-CSF and IL-4 for 5 days. Pulse the iDCs with 10 µg/mL LL-37 for 24 hours.

-

Causality: At this concentration, LL-37 acts as a Damage-Associated Molecular Pattern (DAMP), triggering the phenotypic transition from antigen-capturing iDCs to mature, antigen-presenting DCs without inducing membrane lysis[10].

-

-

Co-Culture: Wash the mature DCs extensively to remove residual LL-37. Co-culture these DCs with allogeneic naïve CD4+ T cells at a 1:10 (DC:T cell) ratio for 5 days.

-

Causality: Washing prevents LL-37 from acting directly on the T cells, ensuring that any observed T-cell polarization is strictly a downstream consequence of LL-37-induced DC maturation.

-

-

Intracellular Cytokine Staining (ICS): On day 5, restimulate the co-culture with PMA/Ionomycin in the presence of Brefeldin A for 4 hours.

-

Causality: Brefeldin A blocks the ER-Golgi transport mechanism. This traps newly synthesized cytokines (IFN-γ and IL-17) intracellularly, amplifying the signal for robust flow cytometric detection.

-

-

Viability Gating & Analysis: Stain cells with a LIVE/DEAD fixable viability dye, followed by surface markers (CD4), permeabilization, and intracellular markers (IFN-γ, IL-17).

-

Causality: LL-37 can induce apoptosis/necrosis at higher local concentrations[10]. Dead cells non-specifically bind antibodies, which would falsely inflate activation markers. Strict viability gating is a mandatory self-validating step to ensure only live, actively responding cells are analyzed.

-

Conclusion

LL-37 is a highly versatile molecule that sits at the nexus of the human immune system. By modulating innate receptors like FPR2 and P2X7, and bridging adaptive responses via TLR-mediated nucleic acid sensing and DC maturation, LL-37 dictates the trajectory of host defense[4][9]. For drug development professionals, understanding the precise concentration thresholds and structural interactions of LL-37 opens novel therapeutic avenues—ranging from synthetic AMP adjuvants for vaccines to targeted FPR2/P2X7 antagonists for the management of autoimmune disorders.

References

- Source: nih.

- Source: nih.

- Source: nih.

- Source: mdpi.

- Source: mdpi.

- Source: mdpi.

- Source: mdpi.

- Source: frontiersin.

- Source: nih.

- Source: haematologica.

- Source: nih.

Sources

- 1. LL-37, the only human member of the cathelicidin family of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Cathelicidin Host Defense Peptides and Inflammatory Signaling: Striking a Balance [frontiersin.org]

- 7. The Human Cathelicidin LL-37 Modulates the Activities of the P2X7 Receptor in a Structure-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Human Antimicrobial Peptide LL-37 Inhibits Adhesion of Candida albicans by Interacting with Yeast Cell-Wall Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and function of cathelicidin hCAP18/LL-37 in chronic lymphocytic leukemia | Haematologica [haematologica.org]

The Dichotomous Role of LL-37: A Technical Guide to its Function in Inflammation and Wound Healing

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The human cathelicidin, LL-37, is a 37-amino-acid cationic peptide that stands as a central mediator of the innate immune system. Initially identified for its broad-spectrum antimicrobial properties, the functional repertoire of LL-37 is now understood to be far more complex, encompassing a pivotal and often paradoxical role in the regulation of inflammation and the intricate process of wound healing. This technical guide provides an in-depth exploration of the multifaceted activities of LL-37, designed for researchers, scientists, and drug development professionals. We will dissect the context-dependent pro- and anti-inflammatory functions of LL-37, delineate its contributions to each phase of wound healing, and provide detailed experimental protocols and visual pathway models to facilitate further investigation into its therapeutic potential.

The Janus-Faced Nature of LL-37 in Inflammation

LL-37's influence on the inflammatory cascade is not a simple on-or-off switch but rather a nuanced modulation that is highly dependent on the cellular and microenvironmental context[1][2]. This dual functionality positions LL-37 as a critical regulator capable of both initiating a robust inflammatory response to clear pathogens and, conversely, dampening inflammation to prevent excessive tissue damage.

Pro-Inflammatory Activities: A Call to Arms

In the presence of infection or tissue injury, LL-37 acts as a potent alarmin, orchestrating the recruitment and activation of immune cells to the site of insult[1]. This is achieved through several key mechanisms:

-

Chemoattraction of Immune Cells: LL-37 is a powerful chemoattractant for a variety of immune cells, including neutrophils, monocytes, mast cells, and T cells[3]. This is primarily mediated through the formyl peptide receptor 2 (FPR2, also known as FPRL1), a G protein-coupled receptor (GPCR)[4][5].

-

Modulation of Cytokine and Chemokine Production: LL-37 can directly stimulate various cells, including keratinocytes and monocytes, to produce pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and monocyte chemoattractant protein-1 (MCP-1)[6][7][8]. This amplifies the inflammatory signal, leading to further immune cell recruitment.

-

Inflammasome Activation: LL-37 can activate the NLRP3 inflammasome in macrophages, leading to the processing and release of the potent pro-inflammatory cytokines IL-1β and IL-18[9]. This activation can be triggered through the P2X7 receptor[1][10].

-

Synergistic Effects with other Pro-Inflammatory Mediators: LL-37 can synergize with other inflammatory signals, such as IL-1β, to augment the production of inflammatory mediators[11].

Anti-Inflammatory Activities: Restoring Homeostasis

Paradoxically, LL-37 also possesses potent anti-inflammatory properties, which are crucial for resolving inflammation and preventing chronic inflammatory states.

-

Lipopolysaccharide (LPS) Neutralization: A key anti-inflammatory function of LL-37 is its ability to directly bind and neutralize LPS, the major component of the outer membrane of Gram-negative bacteria[1][9]. This interaction prevents LPS from activating Toll-like receptor 4 (TLR4), a critical initiator of the septic shock cascade, thereby reducing the production of pro-inflammatory cytokines like TNF-α[1][9][12].

-

Modulation of TLR Signaling: Beyond LPS neutralization, LL-37 can modulate signaling through other TLRs. It can enhance TLR3 signaling in response to viral dsRNA while suppressing TLR4 signaling[9][13]. This differential modulation allows for a tailored immune response depending on the nature of the pathogen.

-

Promotion of Anti-Inflammatory Cytokines: LL-37 has been shown to enhance the production of the anti-inflammatory cytokine IL-1RA[14].

-

Suppression of Pro-Inflammatory Cytokine Production: In certain contexts, LL-37 can suppress the production of pro-inflammatory cytokines. For example, it can inhibit IFN-γ-induced TNF-α and IL-12 production by monocytes[7].

The Context is Key: Understanding the Dichotomy

The decision of LL-37 to act as a pro- or anti-inflammatory agent is dictated by a complex interplay of factors:

-

Concentration Gradient: The local concentration of LL-37 can influence its function.

-

Cellular Context: The response to LL-37 varies significantly between different cell types (e.g., epithelial cells vs. macrophages)[1].

-

Microenvironment: The presence of other cytokines, chemokines, and pathogen-associated molecular patterns (PAMPs) in the microenvironment can sway the functional outcome of LL-37 signaling[2].

-

Timing of Exposure: The sequence of exposure to LL-37 and other stimuli can determine the nature of the inflammatory response.

Orchestrating the Symphony of Wound Healing

The process of wound healing is a highly orchestrated series of events classically divided into four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. LL-37 plays a crucial role in each of these stages, contributing to both the efficiency and quality of tissue repair[3][15][16].

Hemostasis and Inflammation: The First Responders

Immediately following injury, the initial priorities are to stop bleeding (hemostasis) and to mount an inflammatory response to clear debris and prevent infection[5]. LL-37 is rapidly released at the wound site by neutrophils and keratinocytes[5].

-

Antimicrobial Shield: LL-37's direct antimicrobial activity provides a critical first line of defense against invading pathogens.

-

Initiation of Inflammation: As detailed in the previous section, LL-37's pro-inflammatory functions, including the recruitment of neutrophils and macrophages, are essential for clearing cellular debris and pathogens from the wound bed[5].

Proliferation: Rebuilding the Foundation

Once the wound is clean, the proliferative phase begins, characterized by angiogenesis, fibroplasia, and re-epithelialization[13][17]. LL-37 is a key driver of these processes.

-

Angiogenesis (New Blood Vessel Formation): LL-37 promotes the formation of new blood vessels, a critical step for supplying oxygen and nutrients to the healing tissue[15][18][19][20][21][22]. It stimulates endothelial cell proliferation, migration, and tube formation[15][21]. This pro-angiogenic effect can be mediated through various signaling pathways, including the activation of FPR2 and the VEGFA-PI3K/AKT/mTOR pathway[21].

-

Re-epithelialization (Keratinocyte Migration and Proliferation): LL-37 stimulates the migration and proliferation of keratinocytes, the cells responsible for closing the wound by forming a new epithelial layer[6][23][24][25][26][27]. This is often mediated by the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the STAT3 pathway[12][24][25].

Remodeling: Finalizing the Structure

The final phase of wound healing involves the remodeling of the newly formed tissue to restore its original strength and function. This phase can last for months or even years.

-

Modulation of Fibroblast Activity: LL-37 can influence the function of fibroblasts, the cells responsible for producing the extracellular matrix, including collagen[28]. Some studies suggest that LL-37 may have an anti-fibrotic role by inhibiting collagen synthesis, which could be beneficial in preventing excessive scarring[29][30]. It can also stimulate fibroblasts to secrete growth factors like bFGF, HGF, and KGF[28][31].

Molecular Mechanisms: Signaling Pathways of LL-37

LL-37 exerts its diverse biological effects by interacting with a range of cell surface receptors and modulating various intracellular signaling pathways.

Key Receptors

-

Formyl Peptide Receptor 2 (FPR2/FPRL1): A GPCR that is a primary receptor for LL-37-mediated chemotaxis of immune cells and angiogenesis[4][5][32].

-

P2X7 Receptor (P2X7R): A ligand-gated ion channel that, when activated by LL-37, can trigger inflammasome activation and the release of IL-1β and IL-18[1][6][10][29].

-

Toll-Like Receptors (TLRs): LL-37 can modulate the activity of various TLRs, either by directly binding their ligands (e.g., LPS for TLR4) or by influencing the receptor's response to its ligand[9][13].

-

Epidermal Growth Factor Receptor (EGFR): LL-37 can transactivate EGFR in keratinocytes, leading to their migration and proliferation, which is crucial for wound re-epithelialization[12][24][25].

Downstream Signaling Cascades

Upon receptor engagement, LL-37 activates a network of intracellular signaling pathways that ultimately dictate the cellular response.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: LL-37 can activate all three major MAPK pathways: ERK, p38, and JNK. The specific pathway activated is often cell-type and context-dependent and plays a role in cytokine production, cell proliferation, and migration[6][14][23][33].

-

Nuclear Factor-kappa B (NF-κB) Pathway: Activation of the NF-κB pathway by LL-37 is a key mechanism for the induction of pro-inflammatory cytokines and chemokines[3][8][14][24][34].

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for LL-37-mediated cell survival, proliferation, and angiogenesis[32][35][36].

-

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: The activation of STAT3 downstream of EGFR is essential for LL-37-induced keratinocyte migration[12][24][25].

Experimental Protocols for Studying LL-37 Function

To facilitate research in this area, we provide detailed, self-validating protocols for key in vitro assays used to investigate the biological activities of LL-37.

Chemotaxis Assay (Boyden Chamber)

This assay quantifies the chemotactic potential of LL-37 on immune cells.

Principle: Cells are placed in the upper chamber of a Transwell insert containing a porous membrane. A solution containing the chemoattractant (LL-37) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Methodology:

-

Cell Preparation:

-

Assay Setup:

-

Add 500 µL of serum-free RPMI-1640 containing the desired concentration of LL-37 (e.g., 1-10 µg/mL) or a control vehicle to the lower wells of a 24-well plate[17].

-

Place the Transwell inserts (8 µm pore size) into the wells.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the top chamber of each insert[25].

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 6 hours[25].

-

-

Quantification:

-

After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 70% ethanol for 10 minutes[25].

-

Stain the cells with a suitable stain (e.g., Crystal Violet).

-

Elute the stain and measure the absorbance using an ELISA reader, or count the stained cells in multiple fields under a microscope[17].

-

In Vitro Angiogenesis Assay (Tube Formation)

This assay assesses the ability of LL-37 to induce the formation of capillary-like structures by endothelial cells.

Principle: Endothelial cells are seeded onto a basement membrane extract (BME) matrix. In the presence of pro-angiogenic factors like LL-37, the cells will align and form interconnected tube-like structures.

Methodology:

-

Plate Coating:

-

Cell Preparation:

-

Assay Setup:

-

Prepare test media containing different concentrations of LL-37 (e.g., 1-10 µg/mL) or a control vehicle.

-

Add 100 µL of the cell suspension (1 x 10^4 cells) to each BME-coated well[37].

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 24 hours[37].

-

-

Quantification:

-

Monitor tube formation periodically using an inverted microscope.

-

Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

-

Cytokine Production Measurement (ELISA)

This assay quantifies the amount of specific cytokines secreted by cells in response to LL-37 stimulation.

Principle: A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is used to detect and quantify the concentration of a specific cytokine in cell culture supernatants.

Methodology:

-

Cell Stimulation:

-

Seed cells (e.g., human peripheral blood mononuclear cells or keratinocytes) in a culture plate and allow them to adhere.

-

Treat the cells with various concentrations of LL-37 (e.g., 1-20 µg/mL) or a control vehicle for a specified time (e.g., 24 hours)[39].

-

Collect the cell culture supernatants.

-

-

ELISA Procedure (General Protocol):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C[7].

-

Wash the plate and block non-specific binding sites.

-

Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 1-2 hours at 37°C[39].

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at 37°C[7][39].

-

Wash the plate and add an enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at 37°C[39].

-

Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric reaction[7][39].

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader[39].

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of the cytokine in the unknown samples[39].

-

Visualizing the Complexity: Signaling Pathway Diagrams

To provide a clearer understanding of the intricate signaling networks modulated by LL-37, the following diagrams were generated using Graphviz.

Figure 1: LL-37's multifaceted signaling in inflammation.

Figure 2: LL-37's role across the phases of wound healing.

Conclusion and Future Directions

LL-37 is a remarkably versatile peptide with a profound and complex influence on inflammation and wound healing. Its context-dependent activities highlight the intricate nature of the innate immune response and tissue repair processes. For drug development professionals, LL-37 and its synthetic analogs present a promising avenue for novel therapeutics. The ability to selectively harness its pro-regenerative and anti-inflammatory properties, while mitigating its potentially detrimental pro-inflammatory effects, holds the key to developing innovative treatments for chronic wounds, inflammatory diseases, and infectious conditions. Further research is warranted to fully elucidate the molecular switches that govern LL-37's functional plasticity, which will be instrumental in translating the therapeutic potential of this "little peptide" with "big effects" into clinical reality.

References

-

Choi, K. Y., & Mookherjee, N. (2012). Human cathelicidin LL-37 and its derivative IG-19 regulate interleukin-32-induced inflammation. Immunology, 136(1), 89-99. [Link]

-

Cianfarani, F., et al. (2013). Cathelicidin LL-37 induces angiogenesis via PGE2-EP3 signaling in endothelial cells, in vivo inhibition by aspirin. Arteriosclerosis, thrombosis, and vascular biology, 33(8), 1841-1849. [Link]

-

Cianfarani, F., et al. (2013). Cathelicidin LL-37 Induces Angiogenesis via PGE2–EP3 Signaling in Endothelial Cells, In Vivo Inhibition by Aspirin. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(8), 1841-1849. [Link]

-

BioKB. (n.d.). Relationship - LL-37 - activates - keratinocyte migration. Retrieved from [Link]

-

Cianfarani, F., et al. (2013). Cathelicidin LL-37 Induces Angiogenesis via PGE2â•fiEP3 Signaling in Endothelial Cells, In Vivo Inhib. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(8), 1841-1849. [Link]

-

Zhang, W., et al. (2025). LL37 promotes angiogenesis: a potential therapeutic strategy for lower limb ischemic diseases. Frontiers in Pharmacology, 16, 1395571. [Link]

-

Kahlenberg, J. M., & Kaplan, M. J. (2013). Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease. The Journal of Immunology, 191(10), 4895-4901. [Link]

-

Carvalho, M. F., et al. (2011). Wound healing activity of the human antimicrobial peptide LL37. Peptides, 32(7), 1485-1492. [Link]

-

von Köckritz-Blickwede, M., et al. (2008). The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils. European journal of immunology, 38(9), 2470-2482. [Link]

-

Di Nardo, A., et al. (2020). Immunomodulatory Role of the Antimicrobial LL-37 Peptide in Autoimmune Diseases and Viral Infections. International Journal of Molecular Sciences, 21(18), 6616. [Link]

-

Wang, G. (2025). Wound Healing: Molecular Mechanisms, Antimicrobial Peptides, and Emerging Technologies in Regenerative Medicine. International Journal of Molecular Sciences, 26(19), 15024. [Link]

-

Zhang, W., et al. (2025). LL37 Promotes Angiogenesis: A Potential Therapeutic Strategy for Lower Limb Ischemic Diseases. Frontiers in Pharmacology, 16, 1395571. [Link]

-

Yu, J., et al. (2020). Significance of LL-37 on Immunomodulation and Disease Outcome. International Journal of Molecular Sciences, 21(7), 2547. [Link]

-

Tokumaru, S., et al. (2005). Induction of keratinocyte migration via transactivation of the epidermal growth factor receptor by the antimicrobial peptide LL-37. The Journal of Immunology, 175(7), 4662-4668. [Link]

-

Bowdish, D. M., et al. (2009). Low concentrations of LL-37 alter IL-8 production by keratinocytes and bronchial epithelial cells in response to proinflammatory stimuli. Pathogens and disease, 56(2), 94-102. [Link]

-

Park, H. J., et al. (2009). Collagen synthesis is suppressed in dermal fibroblasts by the human antimicrobial peptide LL-37. The Journal of investigative dermatology, 129(4), 843-850. [Link]

-

Ramos, R., et al. (2011). Wound healing activity of the human antimicrobial peptide LL37. Peptides, 32(7), 1469-1476. [Link]

-

Peptide Programs. (2025, May 11). LL-37 Peptide: Immunity, Antimicrobial Defense & Inflammation Support. Retrieved from [Link]

-

Tokumaru, S., et al. (2005). Induction of Keratinocyte Migration via Transactivation of the Epidermal Growth Factor Receptor by the Antimicrobial Peptide LL-37. The Journal of Immunology, 175(7), 4662-4668. [Link]

-

ResearchGate. (n.d.). LL-37 Directs Macrophage Differentiation toward Macrophages with a Proinflammatory Signature. Retrieved from [Link]

-

Shaykhiev, R., et al. (2005). Human endogenous antibiotic LL-37 stimulates airway epithelial cell proliferation and wound closure. American journal of physiology. Lung cellular and molecular physiology, 289(5), L842-L848. [Link]

-

Brown, K. L., et al. (2011). Host defense peptide LL-37 selectively reduces proinflammatory macrophage responses. The Journal of Immunology, 186(9), 5497-5505. [Link]

-

Yu, J., et al. (2020). Significance of LL-37 on Immunomodulation and Disease Outcome. Semantic Scholar. [Link]

-

Kahlenberg, J. M., & Kaplan, M. J. (2013). Little Peptide, Big Effects: The Role of LL-37 in Inflammation and Autoimmune Disease. SciSpace. [Link]

-

Bioalternatives. (n.d.). Hemostasis and inflammatory phase of wound healing. Retrieved from [Link]

-

Medscape. (2024, April 22). Skin Wound Healing: Overview, Hemostasis, Inflammatory Phase. Retrieved from [Link]

-

Ramos, R., et al. (2011). Wound healing activity of the human antimicrobial peptide LL37. ResearchGate. [Link]

-

ResearchGate. (n.d.). Effects of LL-37 on fully differentiated macrophages. Retrieved from [Link]

-

Last, J. A., et al. (2018). Effects of LL-37 on Gingival Fibroblasts: A Role in Periodontal Tissue Remodeling?. International Journal of Molecular Sciences, 19(8), 2159. [Link]

-

Złoczewska, A., et al. (2025). Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications. International Journal of Molecular Sciences, 26(16), 13456. [Link]

-

Lunding, V., et al. (2011). Stability of the cathelicidin peptide LL-37 in a non-healing wound environment. Acta dermato-venereologica, 91(5), 511-515. [Link]

-

ResearchGate. (n.d.). LL-37 induced a migratory-like phenotype in HaCaT cells. Retrieved from [Link]

-

Pahalagedara, P. N., & Ziora, Z. M. (2021). The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent. Molecules, 26(24), 7575. [Link]

-

Swolverine. (2025, July 22). LL-37 For Beginners: Healing, Immunity, and Dosing Guide. Retrieved from [Link]

-

Lande, R., & Chamilos, G. (2022). LL-37, a Multi-Faceted Amphipathic Peptide Involved in NETosis. Frontiers in Immunology, 13, 963501. [Link]

-

Vogelzang, A., et al. (2015). Phenotypic, Functional, and Plasticity Features of Classical and Alternatively Activated Human Macrophages. American Journal of Respiratory Cell and Molecular Biology, 52(1), 123-134. [Link]

-

ResearchGate. (n.d.). Direct effects of LL-37 on secretion of various growth factors. Retrieved from [Link]

-

YouTube. (2025, March 15). LL37: Revolutionizing Antimicrobial Therapy for Infections, Wound Healing, and Immunity. Retrieved from [Link]

-

Wu, K., et al. (2020). Interleukin 37 Suppresses M1 Macrophage Polarization Through Inhibition of the Notch1 and Nuclear Factor Kappa B Pathways. Frontiers in Cell and Developmental Biology, 8, 56. [Link]

-

Stanford University. (n.d.). Human antimicrobial peptide LL-37 induces glial-mediated neuroinflammation. Retrieved from [Link]

-

Wu, W. K., et al. (2018). Roles and Mechanisms of Human Cathelicidin LL-37 in Cancer. Cellular Physiology and Biochemistry, 47(1), 1-12. [Link]

-

Li, D., et al. (2018). LL-37 inhibits LPS-induced inflammation and stimulates the osteogenic differentiation of BMSCs via P2X7 receptor and MAPK signaling pathway. Journal of Cellular and Molecular Medicine, 22(11), 5526-5536. [Link]

-

YouTube. (2025, March 15). LL37: Revolutionizing Antimicrobial Therapy for Infections, Wound Healing, and Immunity. Retrieved from [Link]

-

Zhang, W., et al. (2025). LL37 promotes angiogenesis: a potential therapeutic strategy for lower limb ischemic diseases. Frontiers in Pharmacology, 16. [Link]

-

Wan, M., et al. (2015). P2X7 Receptor Regulates Internalization of Antimicrobial Peptide LL-37 by Human Macrophages That Promotes Intracellular Pathogen Clearance. The Journal of Immunology, 195(3), 1191-1201. [Link]

-

Herster, F., & Grieshaber-Bouyer, R. (2023). The Antimicrobial Peptide Cathelicidin Exerts Immunomodulatory Effects via Scavenger Receptors. International Journal of Molecular Sciences, 24(1), 779. [Link]

-

Morizane, S., et al. (2022). Cathelicidin LL-37 Activates Human Keratinocyte Autophagy through the P2X₇, Mechanistic Target of Rapamycin, and MAPK Pathways. The Journal of investigative dermatology, 143(5), 787-797.e10. [Link]

-

Lai, Y., et al. (2014). LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH. The Journal of biological chemistry, 289(41), 28212-28224. [Link]

-

Ueno, T., et al. (2008). Host defence peptide LL-37 induces IL-6 expression in human bronchial epithelial cells by activation of the NF-kappaB signaling pathway. International archives of allergy and immunology, 147(3), 223-231. [Link]

-

Takahashi, T., et al. (2019). Bacterial lipopolysaccharide and antimicrobial LL-37 enhance ICAM-1 expression and NF-κB p65 phosphorylation in senescent endothelial cells. Molecular medicine reports, 20(2), 1547-1555. [Link]

-

Tomasinsig, L., et al. (2008). The human cathelicidin LL-37 modulates the activities of the P2X7 receptor in a structure-dependent manner. The Journal of biological chemistry, 283(45), 30471-30481. [Link]

-

Dean, S. N., et al. (2014). The Human Antimicrobial Peptide LL-37 as a Potential Treatment for Polymicrobial Infected Wounds. Frontiers in immunology, 5, 609. [Link]

-

Koczulla, R., et al. (2003). An angiogenic role for the human peptide antibiotic LL-37/hCAP-18. The Journal of clinical investigation, 111(11), 1665-1672. [Link]

-

Lai, Y., et al. (2011). LL37 and Cationic Peptides Enhance TLR3 Signaling by Viral Double-stranded RNAs. PloS one, 6(10), e26632. [Link]

-

ResearchGate. (n.d.). LL-37-induced nuclear translocation of p50, p65, p52, and Rel B NF-kB. Retrieved from [Link]

-

Di Virgilio, F., et al. (2020). Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor. International journal of molecular sciences, 21(22), 8559. [Link]

-

Semantic Scholar. (n.d.). Induction of Keratinocyte Migration via Transactivation of the Epidermal Growth Factor Receptor by the Antimicrobial Peptide LL-371. Retrieved from [Link]

-

Li, L., et al. (2018). Antimicrobial peptide LL-37 promotes the proliferation and invasion of skin squamous cell carcinoma by upregulating DNA-binding protein A. Oncology reports, 40(5), 2697-2706. [Link]

-

Nijnik, A., et al. (2012). Signaling Pathways Mediating Chemokine Induction in Keratinocytes by Cathelicidin LL-37 and Flagellin. Journal of Innate Immunity, 4(4), 377-386. [Link]

-

Yu, J., et al. (2007). Host Defense Peptide LL-37, in Synergy with Inflammatory Mediator IL-1β, Augments Immune Responses by Multiple Pathways. The Journal of Immunology, 179(11), 7684-7691. [Link]

-

Ray, S., & Roy, S. (2017). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 1607, 1-17. [Link]

-

Sano, S., et al. (2000). Two distinct signaling pathways in hair cycle induction: Stat3-dependent and -independent pathways. Proceedings of the National Academy of Sciences of the United States of America, 97(25), 13824-13829. [Link]

-

Unife. (n.d.). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. Retrieved from [Link]

-

PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved from [Link]

-

Peptide Initiative. (2026, February 8). LL-37 Protocol — Complete Dosing & Administration Guide. Retrieved from [Link]

-

Omnicuris. (2026, March 4). JJWT for Diabetic Wound Healing: PI3K/AKT Signaling Pathway Study. Retrieved from [Link]

-

Tomioka, H., et al. (2014). Novel Anti-Microbial Peptide SR-0379 Accelerates Wound Healing via the PI3 Kinase/Akt/mTOR Pathway. PLoS ONE, 9(3), e92597. [Link]

Sources

- 1. P2X7 Receptor Regulates Internalization of Antimicrobial Peptide LL-37 by Human Macrophages That Promotes Intracellular Pathogen Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Human Cathelicidin Antimicrobial Peptide LL-37 as a Potential Treatment for Polymicrobial Infected Wounds [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The Antimicrobial Peptide Cathelicidin Exerts Immunomodulatory Effects via Scavenger Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - An angiogenic role for the human peptide antibiotic LL-37/hCAP-18 [jci.org]

- 6. Cathelicidin LL-37 Activates Human Keratinocyte Autophagy through the P2X₇, Mechanistic Target of Rapamycin, and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytokine Elisa [bdbiosciences.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unife.it [iris.unife.it]

- 11. cmdr.ubc.ca [cmdr.ubc.ca]

- 12. researchgate.net [researchgate.net]

- 13. LL37 and Cationic Peptides Enhance TLR3 Signaling by Viral Double-stranded RNAs | PLOS One [journals.plos.org]

- 14. web.stanford.edu [web.stanford.edu]

- 15. repositorium.uminho.pt [repositorium.uminho.pt]

- 16. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. mdpi.com [mdpi.com]

- 20. m.youtube.com [m.youtube.com]

- 21. LL37 promotes angiogenesis: a potential therapeutic strategy for lower limb ischemic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Induction of keratinocyte migration via transactivation of the epidermal growth factor receptor by the antimicrobial peptide LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. LL-37 inhibits LPS-induced inflammation and stimulates the osteogenic differentiation of BMSCs via P2X7 receptor and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Host defence peptide LL-37 induces IL-6 expression in human bronchial epithelial cells by activation of the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. karger.com [karger.com]

- 28. semanticscholar.org [semanticscholar.org]

- 29. The human cathelicidin LL-37 modulates the activities of the P2X7 receptor in a structure-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pnas.org [pnas.org]

- 31. promocell.com [promocell.com]

- 32. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 33. mdpi.com [mdpi.com]

- 34. Antimicrobial peptide LL-37 promotes the proliferation and invasion of skin squamous cell carcinoma by upregulating DNA-binding protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 35. JJWT for Diabetic Wound Healing: PI3K/AKT Signaling Pathway Study | Omnicuris [omnicuris.com]

- 36. Novel Anti-Microbial Peptide SR-0379 Accelerates Wound Healing via the PI3 Kinase/Akt/mTOR Pathway | PLOS One [journals.plos.org]

- 37. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 38. resources.rndsystems.com [resources.rndsystems.com]

- 39. pdf.benchchem.com [pdf.benchchem.com]

Navigating In Vitro Landscapes: A Guide to LL-37 Trifluoroacetate Salt Concentration and Application